
5-Chloro-1-ethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-ethyl-1H-benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . It is a stable platform on which drugs can be developed .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . A variety of synthetic methods have been developed for benzimidazole derivatives . For instance, a one-pot procedure has been reported for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core with a chlorine atom at the 5th position and an ethyl group at the 1st position . The molecular formula is C10H11ClN2 .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . It can also undergo reactions such as alkylation . Various synthetic routes have been reported for the synthesis of benzimidazole derivatives .Scientific Research Applications
Antimicrobial Activity
5-Chloro-1-ethyl-1H-benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain benzimidazole derivatives, including those with chloro substitutions, exhibit potent antimicrobial activity against a range of bacteria and fungi. For instance, studies have synthesized and evaluated benzimidazole derivatives for their activity against pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, with some compounds showing notable efficacy (Salahuddin et al., 2017). Additionally, benzimidazole compounds have demonstrated antifilarial and antineoplastic potential, suggesting a broad spectrum of pharmacological applications (S. Ram et al., 1992).
DNA Topoisomerase Inhibition
The inhibition of mammalian DNA topoisomerase I is another significant application of benzimidazole derivatives, including those with a 5-chloro substitution. These compounds have been evaluated for their ability to inhibit the topoisomerase I enzyme, a critical target in cancer chemotherapy due to its role in DNA replication. Some derivatives have shown promising topoisomerase I inhibitory activity, contributing to the understanding of benzimidazoles as potential antitumor agents (A. S. Alpan et al., 2007).
Antihistaminic Agents
Benzimidazole derivatives have also been explored for their potential as antihistaminic agents. Research into 2-(4-substituted-1-piperazinyl)benzimidazoles has indicated that these compounds possess antihistaminic activity, with certain derivatives showing potent in vivo efficacy. This suggests the utility of benzimidazole derivatives in treating allergic reactions by inhibiting histamine action (R. Iemura et al., 1986).
Anticancer and Antifungal Activities
Recent studies have focused on the design and synthesis of novel benzimidazole derivatives with potential anticancer and antifungal activities. For example, research has shown that benzimidazole compounds can interact with calf thymus DNA and synergize with clinical drugs, suggesting a mechanism of action involving DNA intercalation that blocks replication and exerts antimicrobial effects (Huizhen Zhang et al., 2014). Another study identified benzimidazole derivatives with potent fungicidal activity against Candida species, underscoring the therapeutic potential of these compounds in treating fungal infections (H. Göker et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-1-ethyl-1H-benzimidazole, like other benzimidazole derivatives, are likely to be tubulin proteins . Tubulin is a vital part of the cytoskeleton and mitotic spindle, playing a crucial role in cell division .
Mode of Action
Benzimidazoles work by binding to tubulin , selectively toxic towards parasitic nematodes . They selectively bind and depolymerize their tubulins, disrupting their cytoskeleton and inhibiting cell division .
Biochemical Pathways
The binding of this compound to tubulin disrupts the normal functioning of the cytoskeleton, affecting various cellular processes dependent on the cytoskeleton, such as cell shape maintenance, intracellular transport, and cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as those in parasites .
Pharmacokinetics
They are known for their excellent properties, like increased stability and significant biological activity .
Result of Action
The result of this compound’s action is the disruption of the cytoskeleton and inhibition of cell division, leading to cell death . This makes it potentially useful in treating diseases caused by organisms with rapidly dividing cells, such as parasites .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They can mimic properties of DNA bases, which allows them to interact easily with the biopolymers of the living system .
Cellular Effects
Benzimidazole derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 84-86 °C and a boiling point of 165-170 °C .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazoles are known to interact with various transporters and binding proteins .
properties
IUPAC Name |
5-chloro-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEABVQBDRMBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

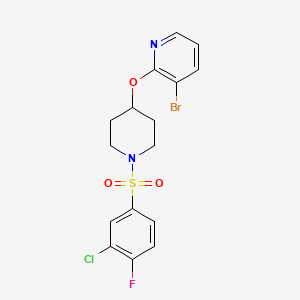
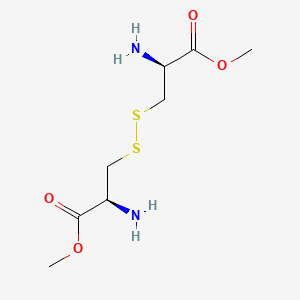
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)
![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)

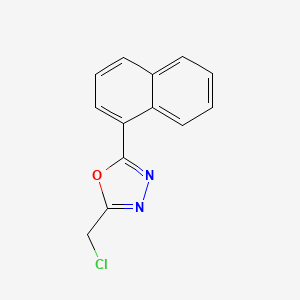
![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)oxan-4-ol](/img/structure/B2893011.png)
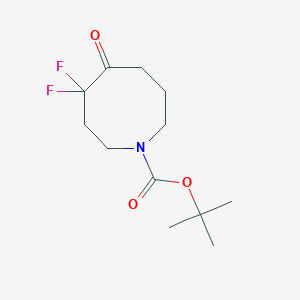
![6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2893015.png)
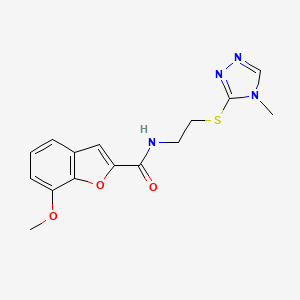
![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
![3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893024.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)